1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a phosphate group, a pyridine-disulfide moiety, and long-chain fatty acid esters, making it an interesting subject for study in various fields.
Mechanism of Action
Target of Action
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate, also known as 16:0 PDP PE, is a head group modified functionalized lipid . The primary targets of this compound are lipid bilayers, where it integrates into the membrane structure .
Mode of Action
The compound interacts with its targets by integrating into the lipid bilayer of cells. This integration alters the physical properties of the membrane, such as fluidity and permeability . The pyridyldithio group in the compound can form disulfide bonds with thiol groups on proteins, enabling the attachment of various molecules to the lipid bilayer .
Biochemical Pathways
The compound’s ability to modify the lipid bilayer can influence numerous cellular processes, including signal transduction, membrane trafficking, and protein localization .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its integration into lipid bilayers and its potential to form complexes with proteins .
Result of Action
The integration of 16:0 PDP PE into lipid bilayers can result in changes to the physical properties of the membrane, potentially influencing various cellular processes . Additionally, the compound’s ability to form disulfide bonds with proteins can enable the attachment of various molecules to the lipid bilayer, providing a platform for the development of targeted drug delivery systems .
Action Environment
The action of 16:0 PDP PE is influenced by the lipid composition of the target membrane, as well as the presence of proteins with which it can form disulfide bonds . Environmental factors such as pH and temperature can also affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then subjected to amidation with 3-[(pyridin-2-yl)disulfanyl]propanoic acid to introduce the pyridine-disulfide moiety. Finally, phosphorylation with phosphoric acid or its derivatives yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as alcohols or amines can react with the phosphate group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Phosphate esters or amides.
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide and phosphate chemistry.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly for targeting cells with specific receptors.
Comparison with Similar Compounds
Similar Compounds
Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate: Similar structure but lacks the pyridine-disulfide moiety.
Sodium,[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate: Similar structure but with different functional groups.
Uniqueness
The presence of the pyridine-disulfide moiety in 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) distinguishes it from other similar compounds. This moiety provides unique redox properties and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/q;+1/p-1/t41-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSHQKJFHVODPF-QUEDAWNRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80N2NaO9PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677167 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474944-16-6 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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